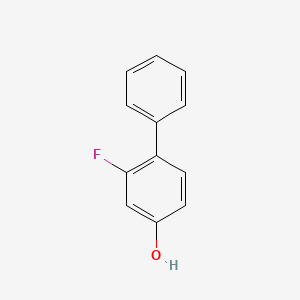

3-氟-4-苯基苯酚

描述

Synthesis Analysis

The synthesis of related fluoro-phenyl compounds involves multi-step processes. For instance, 3-Fluoro-4-nitrophenol is synthesized from m-fluoroaniline through diazotization, hydrolysis, nitration, and separation of isomers . Similarly, oligo-2-[(4-fluorophenyl) imino methylene] phenol is synthesized through oxidative polycondensation using air oxygen and NaOCl in an aqueous alkaline medium . These methods indicate that the synthesis of fluoro-phenyl compounds can be complex and may require careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of fluoro-phenyl compounds is characterized using various spectroscopic techniques. For example, the structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was optimized using HF and DFT calculations, and its vibrational frequencies were studied using infrared spectroscopy . The molecular docking study of this compound suggests that the fluorine atom and the carbonyl group play crucial roles in binding, indicating the importance of these functional groups in the molecular structure .

Chemical Reactions Analysis

The chemical reactions of fluoro-phenyl compounds involve interactions with various reagents and catalysts. The Ullmann coupling reaction is used to synthesize 4-Fluoro-3-phenoxytoluene, demonstrating the ability of fluoro-phenyl compounds to participate in coupling reactions . Additionally, the oxidative polycondensation of fluoro-phenyl compounds indicates that they can undergo oxidation and form oligomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-phenyl compounds are influenced by their molecular structure. The presence of fluorine atoms can affect the compound's polarity, reactivity, and stability. For example, the thermal degradation study of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes shows that these compounds have good thermal stability . The infrared spectrum and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into the compound's vibrational modes and potential for nonlinear optics .

科学研究应用

Non-linear Optics

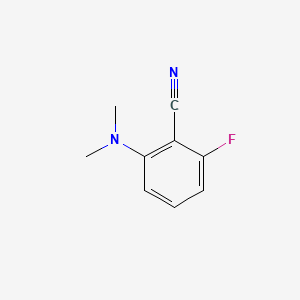

In a study, the optimized molecular geometry , mulliken atomic charges , highest occupied molecular orbitals (HOMO) energy , lowest unoccupied molecular orbitals (LUMO) energy , polarizability and the first order hyperpolarizability of 3-fluoro-4-methylbenzonitrile were predicted with the help of quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set .

Method of Application

The FTIR and FT-Raman spectra were investigated and compared with the observed data . The observed HOMO-LUMO energy gap offers the evidence for the presence of intermolecular interactions in the compound .

Results or Outcomes

The first order hyperpolarizability calculated by quantum calculations infers that the title compound was an efficient tool for future applications in the field of non-linear optics . Natural bond orbitals and the thermodynamical properties were also studied by DFT .

Chemical Synthesis

3-Fluoro-4-phenylphenol can be used as a starting material in the synthesis of various organic compounds. It can undergo reactions such as hydrolysis, reduction, and replacement reactions to form different phenolic compounds .

Method of Application

The specific methods of application or experimental procedures can vary greatly depending on the desired product. For example, phenolic esters or ethers can be hydrolyzed to form phenols. Quinones can be reduced to form phenols. An aromatic amine can be replaced by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .

Results or Outcomes

The results or outcomes of these reactions would be the formation of different phenolic compounds. These compounds can have a wide range of applications in various fields such as pharmaceuticals, dyes, and polymers .

安全和危害

属性

IUPAC Name |

3-fluoro-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYRUOZNLRMSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363421 | |

| Record name | 3-fluoro-4-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-phenylphenol | |

CAS RN |

477860-13-2 | |

| Record name | 3-fluoro-4-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

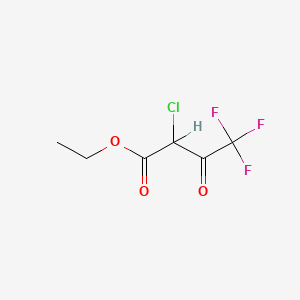

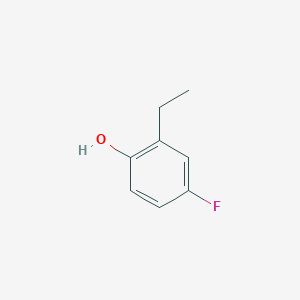

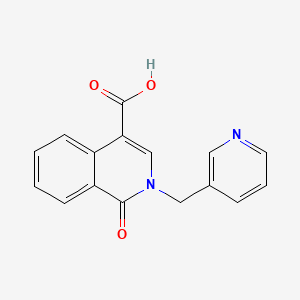

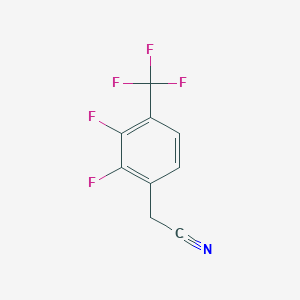

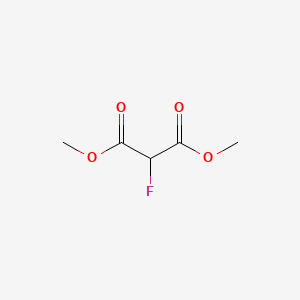

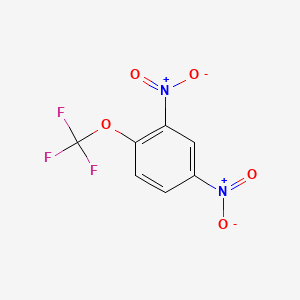

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)

![N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1301781.png)